molecular formula C14H16N2O2S2 B4555271 4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE

Cat. No.: B4555271
M. Wt: 308.4 g/mol
InChI Key: KSCOPYNCGXENQY-UHFFFAOYSA-N
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Description

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 2-thiophenecarboxamide with 2-(2-thienyl)acetic acid under acidic conditions to form the intermediate product. This intermediate is then subjected to further reactions, including alkylation and cyclization, to yield the final compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include enzymes involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-ETHYL-5-METHYLTHIOPHENE: A simpler thiophene derivative with similar structural features.

    2-ACETYL-5-METHYLTHIOPHENE: Another thiophene derivative with acetyl substitution.

    THIOPHENE-2-CARBOXAMIDE: A basic thiophene derivative used in various chemical syntheses.

Uniqueness

4-ETHYL-5-METHYL-2-{[2-(2-THIENYL)ACETYL]AMINO}-3-THIOPHENECARBOXAMIDE is unique due to its complex structure, which imparts specific biological activities and chemical reactivity

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-3-10-8(2)20-14(12(10)13(15)18)16-11(17)7-9-5-4-6-19-9/h4-6H,3,7H2,1-2H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCOPYNCGXENQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)CC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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